molecular formula C21H14FN3O5 B3742627 N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide

Cat. No.: B3742627
M. Wt: 407.4 g/mol
InChI Key: DDZAIQBJIQSWTF-UHFFFAOYSA-N
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Description

    Starting Material: 2-(4-fluorophenyl)-1,3-benzoxazole

    Reagent: Methoxybenzoyl chloride

    Conditions: The reaction is performed under basic conditions using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide.

    Product: 2-(4-fluorophenyl)-5-methoxy-1,3-benzoxazole

  • Nitration and Amidation:

      Starting Material: 2-(4-fluorophenyl)-5-methoxy-1,3-benzoxazole

      Reagent: Nitric acid and acetic anhydride for nitration, followed by reaction with 4-aminobenzamide.

      Conditions: Nitration is carried out at low temperatures (0-5°C) to control the reaction, followed by amidation under mild heating.

      Product: N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide

  • Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

    Types of Reactions:

      Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group under strong oxidative conditions.

      Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

      Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

      Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.

      Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

    Major Products:

      Oxidation: Formation of hydroxyl derivatives.

      Reduction: Formation of amino derivatives.

      Substitution: Formation of substituted phenyl derivatives.

    Chemistry:

    • Used as a building block for synthesizing more complex organic molecules.
    • Studied for its unique electronic properties due to the presence of multiple functional groups.

    Biology:

    • Investigated for potential biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
    • Used in the development of fluorescent probes for biological imaging.

    Medicine:

    • Explored as a candidate for drug development due to its potential pharmacological activities.
    • Studied for its interactions with various biological targets.

    Industry:

    • Utilized in the development of advanced materials with specific electronic or optical properties.
    • Employed in the synthesis of specialty chemicals for various industrial applications.

    Properties

    IUPAC Name

    N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H14FN3O5/c1-29-19-8-4-13(10-17(19)25(27)28)20(26)23-15-7-9-18-16(11-15)24-21(30-18)12-2-5-14(22)6-3-12/h2-11H,1H3,(H,23,26)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DDZAIQBJIQSWTF-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)F)[N+](=O)[O-]
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H14FN3O5
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    407.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide typically involves multi-step organic reactions

    • Formation of Benzoxazole Core:

        Starting Material: 2-aminophenol

        Reagent: 4-fluorobenzoyl chloride

        Conditions: The reaction is carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane.

        Product: 2-(4-fluorophenyl)-1,3-benzoxazole

    Mechanism of Action

    The mechanism by which N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group suggests potential involvement in redox reactions, while the benzoxazole ring may facilitate binding to specific protein sites.

    Comparison with Similar Compounds

    • N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide
    • N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide
    • N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide

    Comparison:

    • Uniqueness: The presence of the fluorine atom in N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide imparts unique electronic properties, influencing its reactivity and interactions with biological targets.
    • Reactivity: Fluorine’s electronegativity can affect the compound’s stability and reactivity compared to its chloro, bromo, and methyl analogs.
    • Applications: The specific properties of the fluorinated compound may make it more suitable for certain applications, such as in medicinal chemistry for drug development or in materials science for electronic applications.

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide
    Reactant of Route 2
    Reactant of Route 2
    N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide

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